1-(3-Methoxyphenyl)ethanamine
Overview
Description
1-(3-Methoxyphenyl)ethanamine is a chemical compound with the CAS Number: 62409-13-6 and a molecular weight of 151.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The linear formula of 1-(3-Methoxyphenyl)ethanamine is C9H13NO . More detailed structural analysis or 3D structure information was not found in the search results.Physical And Chemical Properties Analysis
1-(3-Methoxyphenyl)ethanamine is a liquid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
1. Biocatalytic Synthesis
- Application Summary: An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine .
- Methods of Application: The system consists of a membrane reactor for the continuous synthesis of the product amine, a saturator vessel for the continuous supply of the amine donor isopropylammonium and the precipitating reagent 3,3-diphenylpropionate, and a crystallizer in which the product amine can continuously precipitate as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate .
- Results or Outcomes: This method provides a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early-stage Alzheimer’s disease .
2. Transaminase-mediated Chiral Selective Synthesis
- Application Summary: Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened .
- Methods of Application: The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .
- Results or Outcomes: In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .
3. Pictet-Spengler Reaction
- Application Summary: 1-(3-Methoxyphenyl)ethanamine is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Asymmetric Reductive Amination
- Application Summary: A novel one-pot asymmetric reductive amination of 3-methoxyacetophenone with (S)- or ®-α-methylbenzylamine using the combination of Ti(OiPr)4/Raney-Ni/H2 has been reported .
- Methods of Application: This procedure provides excellent yield and diastereomeric excess .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
5. Synthesis of Key Chiral Intermediate in Painkillers
- Application Summary: ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Optical Resolution with Enantiomerically Pure Mandelic Acid
- Application Summary: Enantiomerically pure 1-(3-methoxyphenyl)ethylamine, which is a key intermediate of new phenyl carbamate drugs, was obtained by a diastereomeric method with high resolution efficiency (E) by using enantiomerically pure mandelic acid as a resolving agent .
- Methods of Application: The first crystallization of the mixture of diastereomeric salts from methanol gave a less-soluble diastereomeric salt in 70% yield with 99% diastereomeric excess. Recrystallization of the salt from 2-propanol gave ®-1·®-2 in 97% yield with 100% diastereomeric excess (total E = 68%) .
- Results or Outcomes: The crystal structure of the less-soluble diastereomeric salt, ®-1·®-2, was determined by X-ray crystallography .
Safety And Hazards
properties
IUPAC Name |
1-(3-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWGCBRQAHCVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404865 | |
Record name | 1-(3-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)ethanamine | |
CAS RN |
62409-13-6 | |
Record name | 3-Methoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62409-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxyphenyl)ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methoxyphenyl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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